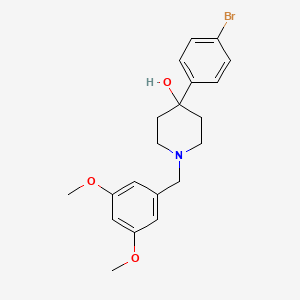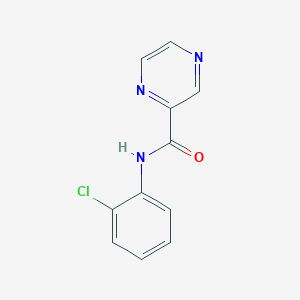![molecular formula C16H16N2O2 B5188688 N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
N-{[(1-phenylethyl)amino]carbonyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(1-phenylethyl)amino]carbonyl}benzamide, also known as PACAP-27, is a neuropeptide that has been extensively studied due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.
作用機序
N-{[(1-phenylethyl)amino]carbonyl}benzamide acts on three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the primary receptor for N-{[(1-phenylethyl)amino]carbonyl}benzamide and is expressed in the brain, spinal cord, and peripheral tissues. Activation of the PAC1 receptor leads to the activation of multiple signaling pathways, including the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.
Biochemical and Physiological Effects
N-{[(1-phenylethyl)amino]carbonyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of multiple neurotransmitters, including dopamine, norepinephrine, and serotonin. N-{[(1-phenylethyl)amino]carbonyl}benzamide also stimulates the release of multiple hormones, including insulin, growth hormone, and prolactin. In addition, N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.
実験室実験の利点と制限
One advantage of using N-{[(1-phenylethyl)amino]carbonyl}benzamide in lab experiments is its high potency and specificity for the PAC1 receptor. This allows for precise control of the experimental conditions and reduces the potential for off-target effects. However, one limitation of using N-{[(1-phenylethyl)amino]carbonyl}benzamide is its relatively high cost, which may limit its use in larger-scale experiments.
将来の方向性
There are several potential future directions for research on N-{[(1-phenylethyl)amino]carbonyl}benzamide. One area of interest is the development of PAC1 receptor agonists and antagonists for the treatment of neurological and inflammatory diseases. Another area of interest is the investigation of the role of N-{[(1-phenylethyl)amino]carbonyl}benzamide in the regulation of the immune system and its potential applications in immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-{[(1-phenylethyl)amino]carbonyl}benzamide and its potential applications in the treatment of neurodegenerative diseases.
合成法
N-{[(1-phenylethyl)amino]carbonyl}benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure N-{[(1-phenylethyl)amino]carbonyl}benzamide.
科学的研究の応用
N-{[(1-phenylethyl)amino]carbonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-(1-phenylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQDRKPWWGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)


![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide](/img/structure/B5188642.png)
![N-(2-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5188648.png)
![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5188676.png)
![N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188684.png)
![2,2'-(2,6-pyridinediyl)bis[N-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxamide]](/img/structure/B5188695.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)